pyridine-3,4-diol
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which feature ring structures containing atoms other than carbon, are fundamental building blocks in organic chemistry with widespread applications in pharmaceuticals, agrochemicals, and materials science. Pyridine (B92270) derivatives, characterized by a six-membered ring containing one nitrogen atom, represent a significant class of heterocycles. Research in this area often focuses on the synthesis, functionalization, and understanding of the chemical behavior of substituted pyridines. Pyridine-3,4-diol (B75182), as a dihydroxylated pyridine, fits within this research context, serving as a potential intermediate or target molecule in synthetic routes and studies exploring the impact of multiple hydroxyl groups on the pyridine core. For instance, it has been identified as an intermediate in the microbial metabolism of 4-hydroxypyridine (B47283) by certain bacteria, such as Agrobacterium sp. researchgate.netportlandpress.com. Studies have also explored its use as a building block or precursor in the synthesis of more complex pyridine derivatives and functional materials. beilstein-journals.org
Nomenclature and Related Structural Isomers in Scholarly Discourse
The nomenclature of this compound can sometimes lead to variations in scholarly literature, reflecting different conventions or the emphasis on specific tautomeric forms.
3,4-Dihydroxypyridine
The name 3,4-dihydroxypyridine is commonly used to describe the compound, highlighting the presence of two hydroxyl groups attached to the pyridine ring at the 3 and 4 positions. This name directly reflects the substitution pattern on the pyridine core. nih.govalfa-chemistry.com
Pyridin-3,4-diol
Pyridin-3,4-diol is another widely accepted name, consistent with IUPAC nomenclature for diols on a heterocyclic ring system. alfa-chemistry.com Both 3,4-dihydroxypyridine and pyridin-3,4-diol refer to the same base structure with hydroxyl groups at the 3 and 4 positions.
Tautomeric Equilibrium with Pyridin-4-one Forms in Solution and Solid State
This compound exhibits tautomerism, existing in equilibrium with its keto-enol tautomers, specifically forms where a proton has migrated to the nitrogen atom and a carbonyl group is present, leading to pyridin-4-one structures. This tautomeric equilibrium is a crucial aspect of its chemistry and is extensively studied in both solution and the solid state. beilstein-journals.orgnih.gov The presence of hydroxyl groups on the aromatic ring allows for proton transfer, resulting in isomeric forms with different arrangements of double bonds and hydrogen atoms. For instance, 3,4-dihydroxypyridine is a tautomer of 3-hydroxypyridin-4(1H)-one. nih.gov
The polarity of the solvent significantly influences the position of the tautomeric equilibrium. Research on similar heterocyclic systems, such as 2-pyridone/2-hydroxypyridine and 3-hydroxypyridine, indicates that polar solvents, particularly protic ones like water and alcohols, tend to favor the more polar, often zwitterionic or keto, tautomeric forms due to better solvation through hydrogen bonding. wikipedia.orgmdpi.compsu.edumdpi.com Conversely, less polar or non-polar solvents may favor the enol forms. Studies on related compounds have shown that increasing solvent polarity can stabilize tautomers with higher dipole moments. mdpi.commdpi.com
Various spectroscopic techniques are employed to identify and characterize the different tautomeric forms of this compound in equilibrium and to determine their ratios.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. Different tautomers exhibit distinct sets of signals in 1H and 13C NMR spectra, allowing for their identification and the determination of their relative concentrations based on signal integrals. ncl.res.innih.gov Studies on related pyridine systems have utilized NMR to confirm the predominance of specific tautomers in solution. thieme-connect.de
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can also provide insights into tautomeric equilibria, as different tautomers often have distinct electronic absorption spectra. Changes in solvent polarity or pH can shift the equilibrium, leading to changes in the UV-Vis spectrum that can be analyzed to infer the presence and relative amounts of tautomers. psu.eduncl.res.innih.gov However, overlapping absorption bands of different tautomers can sometimes make deconvolution and analysis challenging. acs.org
IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying functional groups characteristic of different tautomers, such as O-H stretches (enol forms) and C=O stretches (keto forms). ncl.res.innih.govresearchgate.net Solid-state IR can provide information about the predominant tautomer in the solid phase, often complementing X-ray crystallography data. wikipedia.org
X-ray Crystallography: For the solid state, X-ray crystallography can provide definitive structural information, revealing the specific tautomeric form(s) present in the crystal lattice. Studies on this compound derivatives have used X-ray crystallography to demonstrate the coexistence of both diol and pyridin-4-one tautomers in the solid state. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Significance in Contemporary Chemical and Biochemical Research
This compound holds significance in contemporary research primarily as a versatile building block in organic synthesis and for its diverse biological activities a2bchem.com. Its structure, featuring vicinal hydroxyl groups on the aromatic ring, allows it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions . It can also act as a reagent and catalyst in organic synthesis, facilitating reactions such as carbonylation and the dehydration of alcohols . The ability to selectively functionalize the pyridine ring at specific positions makes it a valuable intermediate for constructing complex molecular architectures, including heterocyclic scaffolds found in pharmaceuticals and natural products a2bchem.com.
In biochemical research, this compound has been studied for its biological activities, notably its potential as an antioxidant and antimicrobial agent ontosight.ai. Research indicates it can scavenge free radicals, which is important for mitigating cellular damage related to oxidative stress ontosight.aichemicalbook.com. Studies have explored its potential to inhibit the growth of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus, suggesting its relevance in the development of new antimicrobial agents . Furthermore, this compound has shown potential antithyroid activity by inhibiting the iodination of human thyroglobulin, a key step in thyroid hormone synthesis chemicalbook.com.
The compound also plays a role in microbial metabolism. For instance, it is an intermediate metabolite in the degradation pathway of 4-hydroxypyridine by Agrobacterium species chemicalbook.comportlandpress.comportlandpress.com. This metabolic conversion involves hydroxylation catalyzed by enzymes like 4-hydroxypyridine-3-hydroxylase, a mixed function mono-oxygenase portlandpress.com. Subsequent metabolism of this compound by Agrobacterium involves ring cleavage mediated by a dioxygenase, leading to the formation of products such as pyruvate, formate (B1220265), and ammonia (B1221849) portlandpress.com. These biochemical studies contribute to understanding the biodegradation of pyridine derivatives in the environment portlandpress.comportlandpress.com.
Research findings highlight the influence of structural modifications on the biological activity of pyridine derivatives, including those related to this compound researchgate.netnih.gov. Studies on related compounds, such as 6-(hydroxymethyl)this compound (B1585430), have investigated their antioxidant and antimicrobial properties, as well as their potential to modulate enzyme activity .
While explicit quantitative data tables for this compound itself within the search results were limited to physical properties and synthetic yields of derivatives, the significance in research is underscored by the range of studies investigating its chemical reactivity, biological effects, and metabolic pathways. For example, research on the synthesis of this compound derivatives has reported yields from different deprotection methods, illustrating its role as a synthetic precursor beilstein-journals.orgbeilstein-journals.org.
Here is a representation of typical data encountered in research involving the synthesis of this compound derivatives:
| Precursor Type | Deprotection Method | Example Yield (%) | Citation |
| Benzyl-protected precursor | Hydrogenolysis (Pd/C, H₂) | 74 | beilstein-journals.org |
| Methyl ether precursor | Lewis acid (BBr₃) cleavage | 63 | beilstein-journals.org |
| (2-Trimethylsilyl)ethyl-protected derivative | Brønsted acid (TFA) deprotection | Quantitative | beilstein-journals.org |
This table illustrates the yields obtained when synthesizing this compound derivatives from protected precursors, demonstrating its utility in synthetic routes.
The tautomeric equilibrium of this compound is another area of research, with studies quantifying the ratio of the diol to pyridin-4-one forms in different solvents. For instance, in CDCl₃, the ratio of diol to pyridin-4-one can be around 30:70, while in methanol (B129727), the equilibrium shifts significantly towards the diol form, reaching ratios like 85:15 beilstein-journals.org.
| Solvent | Dielectric Constant (ε) | This compound : Pyridin-4-one Ratio | Citation |
| CDCl₃ | 4.8 | 30:70 | beilstein-journals.org |
| Methanol | 32.7 | 85:15 | beilstein-journals.org |
| DMSO | 46.7 | 50:50 |
This data highlights the influence of solvent polarity on the tautomeric state, a critical consideration in both chemical synthesis and biological studies involving this compound.
The ongoing research into its chemical transformations, biological activities, and metabolic fate underscores the continued significance of this compound in contemporary chemical and biochemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274234 | |
| Record name | 3,4-Dihydroxypyridine | |
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Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10182-48-6, 1121-23-9 | |
| Record name | 3,4-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |
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| Record name | 3-Hydroxypyridin-4-one | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hydroxy-4-pyridone | |
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| Record name | 3,4-Dihydroxypyridine | |
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| Record name | 3,4-Dihydroxypyridine | |
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| Record name | 3,4-Dihydroxypyridine | |
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| Record name | 3,4-PYRIDINEDIOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |
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Ii. Advanced Synthetic Methodologies for Pyridine 3,4 Diol and Its Derivatives
Deprotection Strategies for Precursors
The preparation of pyridine-3,4-diols typically involves the removal of protecting groups from 3-alkoxypyridinol precursors beilstein-journals.org. Various deprotection strategies have been developed, each suited for different types of protecting groups beilstein-journals.org.
Hydrogenolysis of Benzyl-Protected 3-Alkoxypyridinols
Hydrogenolysis is a common method for cleaving benzyl (B1604629) ether protecting groups, frequently employed in the synthesis of pyridine-3,4-diols from benzyl-protected 3-alkoxypyridinols beilstein-journals.org. This method is favored for its mild nature and compatibility with acid-sensitive substrates .
Catalytic Hydrogenation with Palladium-on-Carbon (Pd/C)
Catalytic hydrogenation using palladium-on-carbon (Pd/C) is a widely utilized technique for the hydrogenolytic cleavage of benzyl ethers beilstein-journals.orgchemrxiv.org. Pd/C facilitates the activation of hydrogen gas, which then cleaves the carbon-oxygen bond of the benzyl ether, liberating the hydroxyl group . This method is effective for the deprotection of benzyl-protected pyridine (B92270) precursors to yield the corresponding pyridine-3,4-diols beilstein-journals.org.
Reaction Conditions and Yield Optimization
Typical reaction conditions for the Pd/C catalyzed hydrogenolysis of benzyl-protected 3-alkoxypyridinols involve stirring the mixture under an atmosphere of hydrogen gas at room temperature beilstein-journals.org. Methanol (B129727) is commonly used as a solvent, which can also influence the tautomeric equilibrium of the resulting pyridine-3,4-diol (B75182), favoring the diol form beilstein-journals.org.
An example of this method is the cleavage of a benzyl-protected pyridine derivative (1a) using catalytic amounts of 10% Pd/C in methanol under a hydrogen atmosphere for one day beilstein-journals.org. This reaction afforded the deprotected product (2a) in a 74% yield beilstein-journals.org.
Data Table 1: Hydrogenolysis of a Benzyl-Protected Pyridine (1a)
| Precursor | Catalyst | Conditions | Solvent | Time | Product | Yield |
| 1a | 10% Pd/C | H₂, rt, 1 atm | MeOH | 1 day | 2a | 74% |
Optimization studies for hydrogenolysis reactions, although not specifically focused on this compound precursors in all cases, have explored factors such as catalyst loading, hydrogen pressure, and solvent systems to improve yields and selectivity chemrxiv.orgnih.gov. For instance, using a pre-treated Pd/C catalyst has been shown to inhibit the saturation of aromatic rings, a potential side reaction during hydrogenolysis chemrxiv.orgnih.gov.
Lewis Acid-Mediated Cleavage of Methyl Ethers
Methyl ethers, another common protecting group for hydroxyl functions in pyridine precursors, can be cleaved using Lewis acids beilstein-journals.org.
Boron Tribromide (BBr₃) in Dichloromethane (B109758) (CH₂Cl₂)
Boron tribromide (BBr₃) is a potent Lewis acid frequently employed for the cleavage of methyl aryl ethers researchgate.netthieme-connect.com. The reaction is typically conducted in a solvent like dichloromethane (CH₂Cl₂) beilstein-journals.orgrsc.org. This method is effective for the demethylation of 3-methoxypyridinol derivatives to obtain pyridine-3,4-diols beilstein-journals.org. The reaction is generally carried out at temperatures ranging from 0 °C to room temperature beilstein-journals.org.
An example involves the cleavage of methyl ethers (such as 1b or 1d) using BBr₃ in CH₂Cl₂ beilstein-journals.org. The reaction is typically stirred for one day, yielding the corresponding pyridine-3,4-diols beilstein-journals.org.
Data Table 2: Lewis Acid-Mediated Cleavage of Methyl Ethers
| Precursor | Reagent | Conditions | Solvent | Time | Product | Yield |
| 1b or 1d | BBr₃ | 0 °C to rt beilstein-journals.org, 1 d | CH₂Cl₂ beilstein-journals.org | 1 day | 2b or 2d | Good |
BBr₃ is a highly moisture-sensitive and fuming liquid, requiring careful handling under a dry inert atmosphere researchgate.netthieme-connect.com. It reacts violently with protic solvents like water and alcohols researchgate.netthieme-connect.com.
Brønsted Acid Deprotection of (2-Trimethylsilyl)ethyl-Protected Derivatives
The (2-trimethylsilyl)ethyl (TMSE) group is another protecting group that can be utilized for hydroxyl functions harvard.edugoogle.com. Deprotection of (2-trimethylsilyl)ethyl-protected pyridine derivatives can be achieved using Brønsted acids beilstein-journals.org.
Trifluoroacetic acid (TFA) is an effective Brønsted acid for the cleavage of (2-trimethylsilyl)ethyl ethers beilstein-journals.orgbeilstein-journals.org. The deprotection of a (2-trimethylsilyl)ethyl-protected pyridine (1c) using TFA in a mixture with dichloromethane (CH₂Cl₂) has been reported beilstein-journals.org. The reaction is typically carried out at room temperature beilstein-journals.org.
For instance, treating pyridine derivative 1c with a 1:5 mixture of trifluoroacetic acid and dichloromethane at room temperature for 1 hour successfully deprotected the compound to yield the corresponding diol (2c) beilstein-journals.org. The yield for this deprotection was reported as quantitative beilstein-journals.org.
Data Table 3: Brønsted Acid Deprotection of a (2-Trimethylsilyl)ethyl-Protected Pyridine (1c)
| Precursor | Reagent | Conditions | Solvent | Time | Product | Yield |
| 1c | TFA | rt beilstein-journals.org, 1 h | TFA:CH₂Cl₂ (1:5) beilstein-journals.org | 1 hour | 2c | Quantitative beilstein-journals.org |
Trifluoroacetic Acid (TFA) in Dichloromethane (CH₂Cl₂)
A notable method for synthesizing this compound derivatives involves the deprotection of substituted precursors using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). This solvent system is particularly effective for cleaving certain protecting groups, such as (2-trimethylsilyl)ethyl-protected derivatives, under mild conditions, typically ranging from 0°C to room temperature over 1–2 hours. fishersci.at The use of TFA in CH₂Cl₂ avoids the need for metal catalysts, making it suitable for substrates that may be incompatible with hydrogenolysis. fishersci.at
The deprotection mechanism with TFA involves the protonation of the ether oxygen, which induces a β-elimination process, releasing ethylene (B1197577) and trimethylsilanol. fishersci.at While neutralization with triethylamine (B128534) (Et₃N) typically precedes extraction, residual TFA can potentially catalyze the interconversion of tautomers. fishersci.at This method has been successfully applied in the deprotection of 3-alkoxypyridinols to yield pyridine-3,4-diols. sigmaaldrich.com Specifically, a mixture of trifluoroacetic acid and dichloromethane in a 1:5 ratio has been used to deprotect pyridine derivatives over 1 hour at room temperature. sigmaaldrich.com
Classical and Emerging Synthetic Approaches
Synthetic strategies for accessing this compound and its derivatives encompass both established chemical transformations and innovative biocatalytic methods.
Classical approaches to synthesizing this compound can involve the hydroxylation of pyridine or the oxidation of dihydropyridine (B1217469) precursors. nih.gov Microbial transformations have demonstrated the ability to perform such hydroxylations. For instance, certain microorganisms, such as Agrobacterium sp., are capable of hydroxylating 4-hydroxypyridine (B47283) to produce this compound. fishersci.cafishersci.caiiab.me This enzymatic hydroxylation of 4-hydroxypyridine by Agrobacterium sp. is the initial metabolic step in its biodegradation. fishersci.caiiab.me The enzyme responsible, 4-hydroxypyridine-3-hydroxylase, has been identified as a mixed-function mono-oxygenase that requires molecular oxygen and NADH or NADPH for the conversion of 4-hydroxypyridine into this compound. fishersci.cawikidata.org The enzyme exhibits high specificity for its heterocyclic substrate. fishersci.ca
While the direct hydroxylation of pyridine to this compound is less commonly reported as a primary synthetic method compared to transformations of substituted precursors, the enzymatic hydroxylation of related pyridine structures by microorganisms highlights the potential of such routes. fishersci.ca Dihydropyridines, which can be synthesized through methods like the Hantzsch synthesis, can potentially serve as precursors that undergo oxidation to yield pyridine derivatives, including diols, although specific examples directly leading to this compound from dihydropyridine oxidation in the provided sources are limited. nih.gov
Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of hydroxylated pyridine derivatives. sigmaaldrich.comfishersci.cacenmed.comamericanelements.comuni.lu Enzymatic methods offer advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis. sigmaaldrich.comfishersci.caamericanelements.com
A significant advancement in the synthesis of this compound derivatives is the use of recombinant microorganisms expressing specific enzymes. sigmaaldrich.comfishersci.cauni.lu Recombinant Escherichia coli strains engineered to express xylene monooxygenase (XMO) from Pseudomonas putida have been successfully employed for the biocatalytic oxidation of 2,6-lutidine (2,6-dimethylpyridine) to produce 6-(hydroxymethyl)this compound (B1585430). sigmaaldrich.comfishersci.cauni.luthegoodscentscompany.comnih.gov This whole-cell biocatalysis approach provides a one-pot process for the conversion of a naturally occurring aromatic heterocycle into a valuable chemical intermediate. fishersci.cathegoodscentscompany.com
The biocatalytic conversion of 2,6-lutidine (1) to 6-(hydroxymethyl)this compound (6) using recombinant E. coli with XMO proceeds through a series of enzymatic oxidation steps. The proposed reaction scheme involves the sequential oxidation of the methyl groups on the pyridine ring. sigmaaldrich.comuni.luthegoodscentscompany.com
The key intermediates identified in this transformation include 6-methyl-2-pyridinemethanol (B71962) (2), followed by aldehyde intermediates such as 6-methyl-2-pyridinecarbaldehyde (3) and 6-(hydroxymethyl)pyridine-2-carbaldehyde (B1314949) (5). sigmaaldrich.comuni.luthegoodscentscompany.com Endogenous reductases present in the E. coli host cells then reduce these aldehyde intermediates to yield the final diol product, 6-(hydroxymethyl)this compound (6). sigmaaldrich.comfishersci.cathegoodscentscompany.com Side products like 6-methyl-2-pyridinecarboxylic acid (4) can also form but can be minimized through process control. sigmaaldrich.com
The enzymatic conversion pathway can be summarized as follows: 2,6-Lutidine (1) → 6-methyl-2-pyridinemethanol (2) → Aldehyde intermediates (3 and 5) → 6-(hydroxymethyl)this compound (6). sigmaaldrich.comfishersci.cauni.luthegoodscentscompany.com
Detailed research findings using techniques such as UV-HPLC and mass spectrometry have confirmed the sequential formation of these intermediates and the final product. sigmaaldrich.com Toxicity studies have indicated that the aldehyde intermediates (3 and 5) can be inhibitory to bacterial growth, highlighting the importance of controlled reaction conditions, such as gradual substrate feeding in fed-batch bioreactors, to improve cell viability and product yield. sigmaaldrich.comuni.luthegoodscentscompany.com
| Compound Number | Compound Name | Role in Synthesis |
|---|---|---|
| 1 | 2,6-Lutidine | Starting material |
| 2 | 6-Methyl-2-pyridinemethanol | Intermediate alcohol |
| 3 | 6-Methyl-2-pyridinecarbaldehyde | Aldehyde intermediate |
| 4 | 6-Methyl-2-pyridinecarboxylic acid | Side product |
| 5 | 6-(Hydroxymethyl)pyridine-2-carbaldehyde | Aldehyde intermediate |
| 6 | 6-(Hydroxymethyl)this compound | Target product |
The biocatalytic synthesis of this compound derivatives aligns well with the principles of green chemistry, offering a more sustainable alternative to traditional chemical routes. sigmaaldrich.comfishersci.cacenmed.comamericanelements.comuni.luthegoodscentscompany.com This approach typically operates under mild, aqueous conditions, avoiding the need for harsh oxidants, reductants, and large amounts of hazardous organic solvents often associated with chemical synthesis. sigmaaldrich.comfishersci.caamericanelements.com
Biocatalytic processes using whole-cell systems, such as recombinant E. coli with XMO, are inherently more environmentally friendly due to the biodegradable nature of the biocatalyst and the reduced generation of hazardous waste. sigmaaldrich.comcenmed.comamericanelements.comsigmaaldrich.com The one-pot nature of the enzymatic conversion from 2,6-lutidine to 6-(hydroxymethyl)this compound minimizes the number of synthetic steps, further enhancing its sustainability. fishersci.caamericanelements.com
Moreover, this biocatalytic route has demonstrated potential for scalability. Processes have been developed and optimized to achieve high titers exceeding 12 g/L with good space-time yields in scaled-up bioreactor processes. sigmaaldrich.comfishersci.cathegoodscentscompany.com Factors such as controlled substrate feeding and optimization of reaction conditions are crucial for achieving high yields and efficient production on a larger scale. sigmaaldrich.comthegoodscentscompany.com The scalability and sustainability of this biocatalytic approach make it a promising method for the industrial production of this compound derivatives. sigmaaldrich.comfishersci.cathegoodscentscompany.comamericanelements.com
Multi-Step Oxidation/Reduction Approaches
Alternative synthetic strategies for this compound and its derivatives involve multi-step sequences incorporating oxidation and reduction reactions, often starting from methyl-substituted pyridines or related precursors. Oxidation of methyl groups on pyridine rings can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, yielding carboxylic acids or aldehydes . Subsequent reduction of these oxidized intermediates using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can then furnish hydroxymethyl derivatives . These multi-step routes require careful control of reaction conditions to navigate the various oxidation and reduction states and achieve the desired product .
Purification and Isolation Techniques for Research Applications
Purification and isolation are critical steps in the synthesis of this compound and its derivatives for research applications, ensuring the purity required for accurate characterization and subsequent studies . The tautomeric equilibrium between the diol and pyridin-4-one forms can influence purification strategies beilstein-journals.org.
Crystallization and Chromatography
Crystallization and chromatography are commonly employed techniques for purifying this compound and its derivatives . Crystallization can be used to achieve high purity . Chromatography, particularly column chromatography on silica (B1680970) gel, is a widely used method for separating the desired product from impurities and by-products beilstein-journals.orgrsc.orgclockss.org. Different solvent systems are utilized as eluents in column chromatography, with the choice of solvent impacting the separation efficiency clockss.org. For example, mixtures of hexane (B92381) and ethyl acetate (B1210297) in varying ratios are frequently used for the chromatographic purification of pyridine derivatives beilstein-journals.orgclockss.org.
Impact of Solvent Polarity on Purification
Solvent polarity plays a significant role in the purification of this compound and its derivatives, particularly due to the compound's tautomerism beilstein-journals.org. Polar protic solvents, such as methanol, are known to stabilize the diol tautomer, which can be important for purification steps aimed at isolating this specific form beilstein-journals.org. Conversely, nonpolar environments tend to favor the pyridinone tautomer . The polarity of the solvent system used in chromatography directly affects the retention and separation of compounds based on their differing polarities and interactions with the stationary phase researchgate.netresearchgate.net. Selecting appropriate solvents is crucial for optimizing the separation of tautomers and other components in the reaction mixture beilstein-journals.org. Studies on related heterocyclic systems also highlight the dependence of tautomeric ratios and purification efficiency on solvent polarity mdpi.com.
Iii. Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of pyridine-3,4-diol (B75182), including its proton and carbon environments and the dynamic tautomeric equilibria it exhibits in solution.
¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring (at positions 2, 5, and 6) and the two hydroxyl protons.
The chemical shifts (δ) of the ring protons are influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing nature of the ring nitrogen. The signals are typically observed in the aromatic region of the spectrum. The hydroxyl proton signals can appear over a wide range of chemical shifts and may be broadened due to chemical exchange with the solvent or trace amounts of water. The exact positions depend heavily on the solvent used, concentration, and temperature. rsc.org In deuterated solvents like DMSO-d₆, which can form hydrogen bonds, the OH signals are often more distinct.
Based on the structure and known effects in similar pyridine derivatives, a predicted assignment of proton chemical shifts can be made. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.8 - 8.0 | Singlet (s) |
| H-5 | 6.9 - 7.1 | Doublet (d) |
| H-6 | 7.7 - 7.9 | Doublet (d) |
| 3-OH | Variable (e.g., 9.0 - 10.0 in DMSO) | Broad Singlet (br s) |
| 4-OH | Variable (e.g., 9.5 - 10.5 in DMSO) | Broad Singlet (br s) |
¹³C NMR spectroscopy is used to map the carbon skeleton of the molecule. This compound is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are highly sensitive to the electronic environment.
The carbons directly attached to the hydroxyl groups (C-3 and C-4) will experience a significant downfield shift due to the electronegativity of the oxygen atoms. The positions of the other carbon atoms (C-2, C-5, C-6) are also influenced relative to the unsubstituted pyridine molecule. For reference, the typical chemical shifts in pyridine are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4). testbook.com The presence of the two hydroxyl groups dramatically alters this pattern.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 145 - 150 |
| C-4 | 150 - 155 |
| C-5 | 110 - 115 |
| C-6 | 135 - 140 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a key correlation would be observed between the H-5 and H-6 protons, confirming their adjacency on the ring. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the definitive assignment of C-2, C-5, and C-6 based on the previously assigned H-2, H-5, and H-6 signals. nih.gov
Hydroxypyridines, particularly those with hydroxyl groups at the 2- or 4-positions, exist in equilibrium with their pyridone tautomers. This compound can exist in a complex equilibrium between the dihydroxy form and various hydroxy-pyridone forms.
NMR spectroscopy is the primary method for investigating this tautomerism. ruc.dk The observed spectrum depends on the rate of interconversion between tautomers.
Fast Equilibrium: If the exchange is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals for the protons and carbons.
Slow Equilibrium: If the exchange is slow, or can be slowed by lowering the temperature, separate signals for each major tautomer in the equilibrium may be observed. rsc.org
The position of the equilibrium is highly dependent on the solvent. rsc.org In nonpolar solvents, the diol form might be more favored, while in polar, protic solvents, the more polar pyridone forms may dominate. By comparing spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆), researchers can observe shifts in the chemical shifts that indicate a change in the dominant tautomeric form. Deuterium isotope effects on ¹³C chemical shifts can also be measured to quantify the equilibrium constants between the tautomers. ruc.dk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. researchgate.net The expected exact mass of this compound (C₅H₅NO₂) is 111.0320 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high accuracy. rsc.org
Upon electron ionization (EI), the molecule forms a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 111. This ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of pyridine derivatives often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or carbon monoxide (CO). nih.govsapub.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Neutral Loss |
| 111 | [C₅H₅NO₂]⁺˙ | Molecular Ion |
| 83 | [C₄H₃NO]⁺˙ | CO |
| 84 | [C₄H₄O₂]⁺˙ | HCN |
| 55 | [C₃H₃O]⁺ | CO, HCN |
High-Performance Liquid Chromatography coupled with a UV detector and a mass spectrometer (UV-HPLC-MS) is a powerful hyphenated technique for analyzing complex mixtures. It is particularly useful for monitoring reactions where this compound may be an intermediate or final product.
HPLC separates the components of the mixture based on their affinity for a stationary phase, allowing for the isolation of this compound from starting materials, reagents, and byproducts. helixchrom.com
The UV detector provides real-time detection of compounds as they elute from the HPLC column, which is useful for quantification. mdpi.com
The Mass Spectrometer provides definitive identification of the eluting peaks by determining their mass-to-charge ratio, confirming the presence and purity of the target compound. nih.gov
This technique is invaluable for reaction monitoring, purity assessment, and metabolic studies involving this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives is particularly informative due to the potential for tautomerism between the diol form (pyridin-3,4-diol) and the keto-enol form (3-hydroxy-4(1H)-pyridone).
The analysis of a derivative, 2-methyl-6-(trifluoromethyl)this compound, provides insight into the characteristic vibrational modes. nih.gov The spectrum exhibits broad absorption bands in the region of 3350–3240 cm⁻¹, which are characteristic of O-H and N-H stretching vibrations. nih.gov The presence of both indicates the co-existence of the diol and pyridone tautomers in the sample. nih.gov Vibrations corresponding to aromatic (=C-H) and aliphatic (C-H) stretching are observed between 3110–3040 cm⁻¹ and 3000–2670 cm⁻¹, respectively. nih.gov Furthermore, strong absorption bands in the 1650–1550 cm⁻¹ range are assigned to C=O (carbonyl) and C=C (aromatic ring) stretching vibrations, with the C=O stretch being a key indicator of the pyridone tautomer. nih.govmewaruniversity.org
The vibrational spectra of the parent pyridine ring have been extensively studied and serve as a reference for assigning ring-related modes. researchgate.netresearchgate.net In substituted pyridines, C-H in-plane bending modes typically appear in the 1000–1250 cm⁻¹ region, while out-of-plane bending modes are found between 700–900 cm⁻¹. mewaruniversity.org
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| O-H / N-H stretching | 3350–3240 | Hydroxyl and Amine groups (indicative of tautomerism) |
| Aromatic C-H stretching | 3110–3040 | =C-H bonds of the pyridine ring |
| Aliphatic C-H stretching | 3000–2670 | C-H bonds of substituents (e.g., methyl group) |
| C=O / C=C stretching | 1650–1550 | Carbonyl group (from pyridone tautomer) and aromatic ring stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic heterocyclic compounds like this compound, the most significant transitions are typically π → π* and n → π*.
The parent compound, pyridine, exhibits a strong π → π* transition at approximately 256-257 nm and a weaker n → π* transition around 270 nm. researchgate.net The introduction of hydroxyl (-OH) groups onto the pyridine ring, as in this compound, is expected to modify this absorption profile. Hydroxyl groups are powerful auxochromes, meaning they are electron-donating groups that can interact with the π-system of the aromatic ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition.
The specific absorption maxima for this compound are influenced by the solvent and the predominant tautomeric form in solution. The pyridinone tautomer contains a more extended conjugated system than the diol form, which generally results in absorption at longer wavelengths.
| Compound | Transition Type | Approximate λmax (nm) | Notes |
|---|---|---|---|
| Pyridine | π → π | ~257 | Strong absorption characteristic of the aromatic π-system. researchgate.net |
| Pyridine | n → π | ~270 | Weak absorption involving non-bonding electrons on the nitrogen atom. researchgate.net |
| This compound | π → π | > 257 (Expected) | Bathochromic shift expected due to the electron-donating -OH groups. |
| This compound | n → π | Shifted/Obscured | Position may be shifted or masked by the stronger π → π* transition. |
X-ray Crystallography for Solid-State Structure and Tautomerism
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique has been pivotal in understanding the structural nature of this compound, particularly its tautomerism.
Research on a substituted derivative, 2-methyl-6-(trifluoromethyl)this compound, revealed that the compound exists as a 1:1 mixture of the this compound and its corresponding 3-hydroxy-pyridin-4-one tautomer in the solid state. nih.gov The crystal structure analysis showed a fascinating arrangement where two molecules of the this compound tautomer are located in one plane, while two molecules of the pyridinone tautomer are situated in a perpendicular plane. nih.gov This demonstrates that in the solid state, there is no strong preference for one tautomer over the other, and instead, they co-crystallize in an ordered arrangement. nih.gov
This finding is significant because in solution, the equilibrium between tautomers can be shifted by factors like solvent polarity, but the crystal structure provides a static image of the preferred arrangement in the solid phase. nih.gov
The solid-state structure of this compound is stabilized by a network of intermolecular hydrogen bonds. These interactions are critical in directing the assembly of molecules into a crystal lattice. In the co-crystal of the diol and pyridinone tautomers, the alternating planes of the two forms are connected by hydrogen bridges. nih.gov
The functional groups present—hydroxyl (-OH), pyridine nitrogen (N), and the N-H and C=O groups of the pyridone tautomer—are all capable of acting as hydrogen bond donors or acceptors. The primary hydrogen bonding motif observed in related structures is the robust O-H···N interaction between a hydroxyl group and a pyridine nitrogen atom. In the tautomeric co-crystal, N-H···O bonds between the pyridone N-H donor and a hydroxyl or carbonyl oxygen acceptor are also crucial for stabilizing the structure. These directional interactions dictate the specific packing arrangement observed in the crystal. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for DNA Interaction Studies
Circular Dichroism (CD) spectroscopy is a technique used to study the structure of chiral molecules, including macromolecules like DNA. It measures the differential absorption of left- and right-circularly polarized light. When a small molecule binds to DNA, it can perturb the DNA's chiral structure, leading to changes in the CD spectrum that can be used to characterize the binding event. While CD spectroscopy is a powerful tool for such investigations, specific studies applying this method to examine the interaction of this compound with DNA have not been detailed in the surveyed research literature.
Saturation-Transfer Difference (STD) NMR Analysis for Ligand Binding
Saturation-Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful ligand-observed NMR technique for studying the binding of small molecules (ligands) to large protein receptors. unimi.itnih.gov The method works by selectively irradiating protons on the protein. This saturation (or signal quenching) is transferred via spin diffusion to the protons of a ligand that is bound to the protein. unimi.it When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its signals in the NMR spectrum. nih.gov By subtracting a spectrum without protein irradiation from one with irradiation, a "difference" spectrum is obtained, which shows signals only from the protons of the ligand that were in close contact with the protein. nih.gov
This technique is highly effective for screening compounds, identifying the part of the ligand that directly interacts with the protein (epitope mapping), and determining binding affinities, especially for weak and transient interactions. unimi.itresearchgate.net Although STD-NMR is an ideal method for investigating how a molecule like this compound might bind to a biological target, specific applications of this technique to this compound are not documented in the available research.
Iv. Advanced Reactivity and Mechanistic Studies
Fundamental Reaction Types of Pyridine-3,4-diol (B75182)
The oxidation of this compound has been notably studied in the context of microbial metabolism. In Agrobacterium sp., this compound is an intermediate in the breakdown of 4-hydroxypyridine (B47283). nih.govportlandpress.com The metabolic process involves the enzymatic oxidation and subsequent cleavage of the pyridine (B92270) ring. nih.gov
Research has identified a specific dioxygenase enzyme that catalyzes the cleavage of the pyridine ring between the C-2 and C-3 positions. nih.gov This reaction requires one mole of molecular oxygen per mole of substrate. nih.govportlandpress.com The enzymatic oxidation of this compound ultimately yields pyruvate, formate (B1220265), and ammonia (B1221849) as the final breakdown products. nih.govportlandpress.com The process proceeds through the formation of key intermediates, including a compound identified as 3-formiminopyruvate, which is then converted to 3-formylpyruvate. nih.govportlandpress.com The latter is subsequently hydrolyzed by an acylpyruvate hydrolase to formate and pyruvate. nih.govportlandpress.com
Enzymatic Oxidation of this compound
| Parameter | Description | Source |
|---|---|---|
| Organism | Agrobacterium sp. | nih.gov |
| Enzyme Type | This compound dioxygenase (extradiol type) | nih.gov |
| Reaction | Cleavage of the pyridine ring between C-2 and C-3 | nih.gov |
| Stoichiometry | 1 mole of O₂ required per mole of this compound | nih.govportlandpress.com |
| Key Intermediates | 3-Formiminopyruvate, 3-Formylpyruvate | nih.gov |
| Final Products | 1 mole Pyruvate, 2 moles Formate, 1 mole Ammonia | nih.govportlandpress.com |
The reduction of the pyridine ring is a fundamental transformation used to produce piperidine (B6355638) or dihydropyridine (B1217469) structures. While specific studies on the reduction of this compound are not extensively detailed, general methods for the reduction of pyridine derivatives are applicable. The expected product from the full reduction of the this compound ring is piperidine-3,4-diol.
Several reagent systems are known to effectively reduce the pyridine nucleus:
Samarium Diiodide (SmI₂): In the presence of water, samarium diiodide has been shown to rapidly reduce pyridine to piperidine at room temperature in high yields. clockss.org This method is notable for its mild conditions.
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can be used for the partial reduction of 3,4-disubstituted pyridines, yielding highly functionalized dihydropyridine structures. researchgate.net
Catalytic Hydrogenation: Traditional methods involving catalytic hydrogenation over platinum oxide or Raney nickel are also effective for the reduction of the pyridine ring to piperidine. clockss.org
Selected Methods for Pyridine Ring Reduction
| Reagent/System | Typical Conditions | Product Type | Source |
|---|---|---|---|
| Samarium Diiodide (SmI₂) / H₂O | THF, Room Temperature | Piperidine | clockss.org |
| Sodium / Liquid Ammonia | Low Temperature | Dihydropyridine | researchgate.net |
| H₂ / Platinum Oxide | Various Solvents/Pressures | Piperidine | clockss.org |
The reactivity of this compound in substitution reactions is governed by the electronic properties of both the pyridine ring and its hydroxyl substituents.
Electrophilic Aromatic Substitution: The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. quimicaorganica.orgquora.com Electrophilic substitution on unsubstituted pyridine, when forced under harsh conditions, occurs primarily at the C-3 and C-5 positions. quimicaorganica.orgquora.com However, the two hydroxyl groups on this compound are strong electron-donating, activating groups. These substituents would be expected to increase the electron density of the ring, thereby facilitating electrophilic substitution reactions under milder conditions and directing incoming electrophiles to positions ortho and para relative to themselves.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, where the nitrogen atom can effectively stabilize the anionic intermediate. stackexchange.comquora.comquimicaorganica.org However, a hydroxyl group is a poor leaving group, making direct nucleophilic substitution on this compound challenging.
To overcome this, the hydroxyl groups can be converted into better leaving groups. A successful strategy involves transforming this compound into its corresponding bis(perfluoroalkanesulfonate) derivatives, such as bistriflates or bisnonaflates. nih.govbeilstein-journals.org This conversion is achieved by reacting the diol with reagents like triflic anhydride (B1165640) (Tf₂O). nih.govbeilstein-journals.org These sulfonate esters are excellent leaving groups, rendering the C-3 and C-4 positions highly susceptible to substitution via palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org For instance, pyridinyl-bistriflates have been successfully used as substrates in Sonogashira coupling reactions with various alkynes. nih.govbeilstein-journals.org
Substitution Reactivity of this compound
| Reaction Type | Influence of Ring/Substituents | Key Transformation for Reactivity | Example Application | Source |
|---|---|---|---|---|
| Electrophilic | Ring is deactivated; -OH groups are activating and directing. | N/A (Direct reaction is facilitated by -OH groups). | Nitration, Halogenation (Predicted). | quimicaorganica.orgquora.com |
| Nucleophilic | Ring is activated; -OH groups are poor leaving groups. | Conversion of -OH groups to perfluoroalkanesulfonates (e.g., triflates). | Palladium-catalyzed Sonogashira cross-coupling. | nih.govbeilstein-journals.org |
This compound as a Reagent and Catalyst in Organic Synthesis
While this compound is readily oxidized, as detailed in its metabolic pathways, its application as a reagent or catalyst to mediate the oxidation of other organic substrates is not well-documented in the scientific literature. Its chemical nature as a dihydroxypyridine makes it more likely to act as a substrate or an antioxidant rather than a catalytic oxidant.
The direct use of this compound as a ligand or catalyst in carbonylation reactions has not been extensively reported. However, its structure suggests potential roles in such transformations. The hydroxyl groups of this compound could potentially serve as nucleophiles in palladium-catalyzed carbonylation reactions, such as alkoxycarbonylation or hydroxycarbonylation, to form carboxylic acid esters or related derivatives.
Furthermore, the derivatives of this compound are valuable precursors for carbonylative couplings. As established, the conversion of the diol to its bistriflate or bisnonaflate derivatives makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org This reactivity platform could be extended to carbonylative coupling reactions, where carbon monoxide is inserted prior to the coupling with a nucleophile, allowing for the synthesis of ketones, amides, and esters.
Aid in Dehydration of Alcohols
While direct catalysis by this compound is not prominently documented, the pyridine moiety is fundamental to a widely used method for the dehydration of alcohols, particularly when sensitive functional groups are present. This process typically employs phosphorus oxychloride (POCl₃) in the presence of a pyridine base. The mechanism avoids the harsh acidic conditions of traditional dehydration, which can lead to undesirable side reactions like carbocation rearrangements. libretexts.orgmasterorganicchemistry.com
The reaction proceeds via an E2 elimination mechanism with the following key steps:
Activation of the Hydroxyl Group : The alcohol's hydroxyl (-OH) group, a poor leaving group, attacks the electrophilic phosphorus atom of POCl₃. This converts the -OH into a chlorophosphate ester, which is an excellent leaving group.
Proton Abstraction : Pyridine, acting as a non-nucleophilic base, abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorophosphate group.
Alkene Formation : This proton abstraction occurs in a concerted step with the departure of the leaving group, leading to the formation of a double bond and yielding the corresponding alkene. libretexts.org
This method is particularly advantageous for secondary and tertiary alcohols that are prone to rearrangement under acidic conditions (E1 mechanism). libretexts.orglibretexts.org
| Feature | Acid-Catalyzed Dehydration (H₂SO₄/H₃PO₄) | POCl₃/Pyridine Dehydration |
| Mechanism | E1 for 2°/3° alcohols; E2 for 1° alcohols libretexts.org | E2 Mechanism libretexts.org |
| Intermediates | Carbocation libretexts.org | Chlorophosphate ester |
| Rearrangements | Common for 2°/3° alcohols youtube.com | Avoided |
| Conditions | Strong acid, high temperatures libretexts.org | Milder, non-acidic conditions |
| Substrate Scope | Less suitable for acid-sensitive molecules | Effective for a wide range of alcohols, including complex ones masterorganicchemistry.com |
This table provides a comparative overview of alcohol dehydration methods.
Functionalization of Nanocatalysts (e.g., Palladium Catalysts)
Pyridine derivatives are crucial as ligands in catalysis, particularly for stabilizing and modifying the activity of metal nanocatalysts like palladium (Pd). The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the metal center, influencing the catalyst's electronic properties, stability, and selectivity. nih.govnih.gov
In the context of palladium nanocatalysts, pyridine-based ligands, including functionalized diols, can serve several roles:
Stabilization : They can cap the surface of palladium nanoparticles, preventing their aggregation and deactivation.
Tuning Reactivity : The electronic properties of the pyridine ligand, modified by substituents like hydroxyl groups, can alter the electron density of the palladium catalyst. This tuning is critical for optimizing catalytic activity in reactions such as C-H bond functionalization and cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). acs.orgresearchgate.net
Controlling Selectivity : By occupying coordination sites on the palladium surface, these ligands can direct the approach of substrates, thereby controlling the regioselectivity or stereoselectivity of the reaction. For instance, pyridine-based ligands have been shown to promote the selective monoarylation of C(sp³)–H bonds. acs.org
The hydroxyl groups of this compound can offer additional points of interaction, potentially anchoring the ligand to a support material or influencing the solubility and stability of the catalyst complex.
| Ligand Scaffold Type | Role in Pd-Catalysis | Example Application |
| Substituted Pyridines | Tune electronic properties, improve catalyst efficiency. nih.gov | Suzuki-Miyaura and Heck cross-coupling reactions. acs.org |
| 2,2'-Bipyridines | Act as bidentate ligands, enhancing stability. nih.gov | C-H functionalization. nih.gov |
| Polymer-Supported Pyridines | Facilitate catalyst recovery and reuse, modify selectivity. acs.org | Selective C(sp³)–H monoarylation. acs.org |
This table summarizes the roles of various pyridine-based ligands in palladium catalysis.
Mechanistic Investigations of Derivatives
Degradation Mechanisms of this compound Derivatives
The pyridine ring is aromatic and generally stable under many conditions. However, the presence of hydroxyl groups can activate the ring towards oxidative cleavage or other degradation pathways, particularly under harsh conditions such as strong alkali, high temperatures, or in the presence of potent oxidizing agents. While specific studies detailing the alkaline hydrolysis and ring cleavage of this compound are not extensively reported, mechanisms for related phenolic compounds suggest that the process would likely initiate with the deprotonation of the hydroxyl groups to form a phenoxide-like species. This increases the electron density of the ring, making it more susceptible to oxidation, which is often a prerequisite for ring cleavage. Without a strong oxidant, the dihydroxypyridine ring is generally resistant to cleavage by alkaline hydrolysis alone.
Reaction Mechanisms in Biological Systems
This compound is a key intermediate in the microbial metabolism of certain pyridine compounds. nih.gov Research has shown that soil bacteria, such as Agrobacterium sp. and Arthrobacter sp., can utilize 4-hydroxypyridine as a sole source of carbon and energy. The first and critical step in this metabolic pathway is the enzymatic conversion of 4-hydroxypyridine to this compound. nih.govnih.gov
This transformation is catalyzed by a flavin-dependent monooxygenase named 4-hydroxypyridine-3-hydroxylase . nih.govresearchgate.net The mechanism is analogous to that of other aromatic hydroxylases and involves the following key components and steps:
Enzyme : 4-hydroxypyridine-3-hydroxylase.
Cofactor : Flavin adenine (B156593) dinucleotide (FAD). nih.gov
Cosubstrates : Molecular oxygen (O₂) and a reducing equivalent, either NADH or NADPH. nih.gov
The reaction proceeds as the enzyme binds 4-hydroxypyridine and reduces the FAD cofactor using NAD(P)H. The reduced FAD then reacts with O₂ to form a highly reactive flavin-hydroperoxide intermediate. This intermediate performs an electrophilic attack on the electron-rich pyridine ring at the C-3 position, ortho to the existing hydroxyl group, resulting in the introduction of a new hydroxyl group to form this compound. nih.govnih.gov Subsequent enzymatic steps in the pathway involve the oxidative cleavage of the this compound ring by a dioxygenase, leading to its complete degradation. nih.gov
| Component | Function in the Biological Hydroxylation |
| Substrate | 4-Hydroxypyridine |
| Enzyme | 4-hydroxypyridine-3-hydroxylase |
| Product | This compound nih.gov |
| Cofactor | FAD (Flavin adenine dinucleotide) nih.gov |
| Cosubstrates | O₂, NADH or NADPH nih.gov |
| Reaction Type | Mono-oxygenation / Aromatic hydroxylation nih.gov |
This table outlines the key components involved in the enzymatic synthesis of this compound in biological systems.
V. Computational Chemistry and Theoretical Investigations
Molecular Docking Studies for Biological Target Interaction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a biological target like a protein or nucleic acid. As of the current literature reviewed, specific molecular docking studies focusing exclusively on pyridine-3,4-diol (B75182) against biological targets have not been extensively reported. However, the foundational steps for such studies, particularly ligand preparation and optimization, have been established through theoretical calculations.
Ligand Preparation and Optimization (e.g., DFT Calculations, Gasteiger Charges)
The prerequisite for any reliable molecular docking simulation is the accurate three-dimensional structure of the ligand. This is achieved through ligand preparation and energy minimization. For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to determine its most stable geometric structure. elsevierpure.comni.ac.rs
Methods such as DFT with the B3LYP functional (Becke, 3-parameter, Lee–Yang–Parr) and Møller–Plesset perturbation theory (MP2) have been used for geometry optimization. elsevierpure.com These calculations are essential to find the lowest energy conformation of the molecule, which is then used in the docking process. The process involves defining the molecule's atomic coordinates and iteratively adjusting them to minimize the total electronic energy. This ensures that the ligand structure is chemically realistic before attempting to predict its binding mode.
Interactive Table: Computational Methods for this compound Geometry Optimization
| Method | Basis Set | Purpose |
| B3LYP/DFT | Up to 6-311++G(d,p) | Calculation of conformational energies and geometry optimization. elsevierpure.com |
| MP2 | Up to 6-311++G(d,p) | Calculation of conformational energies. elsevierpure.com |
| M06-2X/DFT | 6-311+G(d,p) | Evaluation of free radical scavenging potency. ni.ac.rs |
DNA Binding Studies and Mechanisms (Intercalation, Groove Binding)
Computational studies focused on the interaction of this compound with DNA are not prominently featured in the reviewed scientific literature. In silico DNA binding studies would typically investigate the potential for the molecule to interact with DNA through mechanisms such as intercalation (inserting between base pairs) or binding within the major or minor grooves. While experimental and computational analyses have been performed on other pyridine-containing compounds to assess their DNA binding capabilities, specific theoretical investigations detailing these mechanisms for this compound are lacking. acs.org
Quantum Chemical Calculations (e.g., DFT, Ab Initio, HF)
Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.
Geometry Optimization and Electronic Properties
The geometry of this compound has been a subject of detailed quantum chemical investigation, primarily due to its potential for tautomerism. The molecule can exist in a dienol form (this compound) or keto-enol forms (such as 3-hydroxypyridin-4-one). elsevierpure.com
Computational studies have utilized methods like MP2 and B3LYP with various basis sets, including 6-311++G(d,p), to calculate the energies of at least thirteen possible structures arising from tautomerism and hydroxyl group rotations. elsevierpure.com The results of these calculations indicate that in the solid phase, this compound likely exists as a mixture of the dienol tautomer and the keto-enol tautomer (3-hydroxypyridin-4-one). elsevierpure.com In solution, however, the keto-enol form is predicted to be more stable. elsevierpure.com These theoretical findings are crucial for understanding the molecule's behavior and are supported by comparisons with experimental spectroscopic data. elsevierpure.com
HOMO-LUMO Energy Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical component of quantum chemical studies, providing insight into a molecule's chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For this compound, DFT calculations have been performed which can determine these orbital energies. elsevierpure.comni.ac.rs While the specific energy values for HOMO, LUMO, and the resulting energy gap for this compound are not detailed in the reviewed abstracts, the methods used (such as B3LYP) are standard for obtaining this information. elsevierpure.com This analysis is fundamental to predicting how the molecule will behave in chemical reactions, including its potential interactions with biological systems. nih.gov
Molecular Electrostatic Potential (MEP) and NBO Atomic Charges
Computational studies detailing the Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) atomic charges specifically for this compound are not extensively available in the reviewed scientific literature.
Generally, MEP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. The color-coded map reveals regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For a molecule like this compound, negative potentials would be expected around the nitrogen and oxygen atoms due to their lone pairs of electrons, while positive potentials would be located around the hydrogen atoms of the hydroxyl groups.
NBO analysis provides a method for calculating the atomic charges and analyzing charge transfer interactions within the molecule. This analysis helps in understanding the distribution of electron density and the nature of the chemical bonds. For this compound, NBO calculations would quantify the partial charges on each atom, offering insights into the polarity of the N-H, O-H, C-N, and C-O bonds, which is crucial for understanding its reactivity and intermolecular interactions.
Correlation with Experimental Spectroscopic Data (NMR, IR, UV-Vis)
The correlation of computationally predicted spectroscopic data with experimental results is a standard method for validating both the proposed structure of a compound and the computational methodology used. While comprehensive computational studies performing this direct correlation for this compound are not readily found, experimental data exists, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy.
In a study identifying the metabolic products of 4-hydroxypyridine (B47283), the product this compound was characterized by ¹H and ¹³C NMR. nih.gov The reported experimental NMR data serves as a benchmark for any future computational analysis.
Table 1: Experimental NMR Data for this compound This table is interactive. Click on the headers to sort.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| ¹H | 7.50 | dd, J = 6.8, 1.5 |
| ¹H | 7.39 | s |
| ¹H | 6.18 | d, J = 6.8 |
| ¹³C | Not specified in source | Not applicable |
Source: Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. nih.gov
A typical computational approach would involve optimizing the geometry of the this compound molecule using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) would be calculated. The predicted spectra are then compared to experimental data. A strong correlation between the theoretical and experimental values would confirm the molecular structure and provide a detailed assignment of the spectral bands. For instance, such a comparison can help definitively assign which proton and carbon signals in the NMR spectrum correspond to which atom in the molecule.
In Silico Screening and Drug Repositioning
There is no specific information available in the searched literature regarding the use of this compound in in silico screening campaigns or for drug repositioning studies. Such computational methods are typically employed to screen large libraries of compounds against biological targets to identify potential new drugs.
Computational Studies in Bioseparation Processes
Based on the available scientific literature, there are no computational studies focused on the role or application of this compound in bioseparation processes.
Reaction Mechanism Studies through Computational Approaches
While this compound has been identified as an intermediate in biochemical pathways, detailed computational studies elucidating the step-by-step reaction mechanisms for its formation or degradation are not widely documented. researchgate.netresearchgate.net
Experimental studies have shown that this compound is formed via the enzymatic hydroxylation of 4-hydroxypyridine by a monooxygenase. nih.govresearchgate.net The subsequent step in its catabolism involves the opening of the pyridine (B92270) ring by a dioxygenase. nih.gov A computational investigation into these mechanisms would typically use quantum mechanical methods to model the enzyme's active site and the substrate. Such studies could calculate the energy barriers for different potential pathways, identify transition states, and analyze the electronic changes that occur during the reaction. This would provide a deeper, molecular-level understanding of the enzymatic process beyond what can be observed through experimental methods alone. However, specific research applying these computational approaches to the reaction mechanisms involving this compound has not been identified.
Vi. Biological and Biomedical Research Applications
Biological Activities and Mechanisms of Action
The biological activities of pyridine (B92270) derivatives, including compounds structurally related to pyridine-3,4-diol (B75182), are diverse. These activities are largely attributed to the electron-donating or -withdrawing nature of the substituents on the pyridine ring, which influences the molecule's ability to participate in various biochemical reactions.
Derivatives of pyridine have demonstrated notable antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. mdpi.com The antioxidant capacity of these compounds is often linked to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). nih.gov
The fundamental mechanism behind the antioxidant activity of many phenolic compounds, a category that includes this compound, is their ability to scavenge free radicals. nih.gov This process involves the donation of a hydrogen atom from the hydroxyl groups to a free radical, which in turn stabilizes the radical and terminates the oxidative chain reaction. gavinpublishers.com The resulting antioxidant radical is typically a stable, non-reactive species. The presence of multiple hydroxyl groups, as in this compound, can enhance this free radical scavenging capacity. Theoretical studies on related compounds suggest that the efficiency of this process can be influenced by the position of the hydroxyl groups on the ring structure. mdpi.com
In vitro studies on various cell lines have provided evidence for the role of pyridine derivatives in mitigating oxidative stress. For instance, certain 2,2'-pyridoin derivatives have been shown to protect HL-60 cells from hydrogen peroxide (H₂O₂)-induced cell death and reduce intracellular oxidative stress. nih.gov Similarly, some 1,4-dihydropyridine (B1200194) derivatives have demonstrated the ability to modulate oxidative stress in human osteoblast-like cells by reducing the generation of ROS and influencing intracellular glutathione (B108866) concentrations. nih.govresearchgate.net While direct studies on this compound are limited, these findings on structurally similar compounds suggest its potential to reduce oxidative stress markers in cellular models. Research on 3,4-dihydroxyacetophenone, a compound with a similar dihydroxy substitution pattern, has also shown protective effects against oxidative stress in human umbilical vein endothelial cells (HUVECs). nih.gov
The pyridine nucleus is a common scaffold in many compounds exhibiting antimicrobial properties. The antimicrobial activity of pyridine derivatives is influenced by various factors, including the nature and position of substituents on the pyridine ring, which can affect the compound's lipophilicity and its interaction with microbial targets. nih.gov
Several studies have documented the inhibitory effects of various pyridine derivatives against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. For example, a series of pyrazolo[3,4-b]pyridines demonstrated moderate antibacterial activity against E. coli and S. aureus. japsonline.com Similarly, certain multisubstituted pyrimidines, which share a nitrogen-containing heterocyclic ring structure with pyridine, have been shown to effectively inhibit the growth of S. aureus. nih.gov The mechanism of action for these compounds can vary, with some targeting essential bacterial enzymes like DNA polymerase III. nih.gov
The table below summarizes the inhibitory activity of selected pyridine derivatives against E. coli and S. aureus.
| Compound Class | Bacterial Strain | Activity | Reference |
| Pyrazolo[3,4-b]pyridines | Escherichia coli | Moderate Inhibition | japsonline.com |
| Pyrazolo[3,4-b]pyridines | Staphylococcus aureus | Moderate Inhibition | japsonline.com |
| Multisubstituted Pyrimidines | Staphylococcus aureus | Growth Inhibition | nih.gov |
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. For various pyridine derivatives, MIC values against E. coli and S. aureus have been determined. For instance, certain isonicotinic acid hydrazide derivatives have shown MIC values ranging from 6.25 to 12.5 μg/mL against these bacteria. nih.gov Another study reported that some N-alkylated pyridine-based salts exhibited MIC values around 55-56% inhibition at a concentration of 100 μg/mL against both E. coli and S. aureus. nih.gov These values indicate the potential of the pyridine scaffold in the development of new antimicrobial agents.
The following table presents MIC values for selected pyridine derivatives against E. coli and S. aureus from various studies.
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Substituted Mannich bases | S. aureus | 6.25 - 12.5 | nih.gov |
| Substituted Mannich bases | E. coli | 6.25 - 12.5 | nih.gov |
| N-alkylated pyridine salt (66) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |
| N-alkylated pyridine salt (66) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | nih.gov |
Anti-inflammatory Activities
Research into derivatives of 3-hydroxy-pyridine-4-one, a tautomer of this compound, indicates significant anti-inflammatory activity. nih.govnih.gov These compounds have been evaluated in established animal models of inflammation, including carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov
The proposed mechanism for this anti-inflammatory effect is linked to the iron-chelating properties of the pyridine-4-one structure. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, meaning they require iron to function. nih.gov By chelating iron, these compounds may inhibit the activity of these proinflammatory enzymes. nih.gov This mechanism suggests two potential pathways for their anti-inflammatory action: the inhibition of prostanoid synthesis and the reduction of toxic free radical generation. nih.gov
In a study evaluating three new derivatives (Compounds A, B, and C), all showed significant anti-inflammatory effects in both experimental models. nih.govnih.govresearchgate.net
| Compound | Inflammation Model | Key Finding / Result |
|---|---|---|
| Compound A (20 mg/kg) | Croton Oil-Induced Ear Edema | Inhibited inflammation by 37%. nih.gov |
| Compound B (400 mg/kg) | Croton Oil-Induced Ear Edema | Inhibited inflammation by 43%. nih.gov |
| Compound C (200 mg/kg) | Croton Oil-Induced Ear Edema | Inhibited inflammation by 50%. nih.gov |
| Indomethacin (Standard Drug) | Croton Oil-Induced Ear Edema | Inhibited inflammation by 65%. nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyridine derivatives, the nature, number, and position of functional groups on the pyridine ring are critical in determining their interaction with biological targets.
Influence of Hydroxyl Group Positioning on Biological Properties
The positioning of hydroxyl (-OH) groups on the pyridine ring is a crucial determinant of the molecule's biological and chemical properties. While direct SAR studies focusing exclusively on the biological properties of this compound are not extensively detailed in the provided research, general principles from related compounds underscore the importance of this arrangement. The presence of hydroxyl groups can enhance the biological activities of pyridine derivatives. nih.govresearchgate.net For instance, in other classes of compounds, the hydroxyl group, particularly in an enol structure, is often a key factor in their antioxidant and radical-scavenging activity. nih.gov The relative positions of hydroxyl groups influence the molecule's electronic properties, hydrogen-bonding capabilities, and ability to chelate metal ions, all of which can impact interactions with enzyme active sites or other biological macromolecules. Hydrogen bonding, in particular, is reported to play a significant role in the antimicrobial activity of therapeutic compounds by interfering with pathogens at a molecular level. nih.gov
Effects of Substituents on Potency and Selectivity
The addition of various substituent groups to the pyridine ring can significantly modify the potency and selectivity of the parent compound. The character of a substituent, including its size, lipophilicity, and electronic effects (inductive or resonance), can alter the molecule's interaction with a biological target. researchgate.net
Role in Microbial Metabolism and Degradation Pathways
This compound is a key intermediate in the microbial breakdown of certain pyridine-based compounds. Microorganisms in soil and sewage have evolved specific enzymatic pathways to utilize these compounds as sources of carbon and energy. nih.govnih.gov
Intermediate Metabolite in Degradation of Pyridine Derivatives (e.g., 4-Hydroxypyridine)
This compound is a well-established intermediate in the metabolic pathway of 4-hydroxypyridine (B47283) in several bacterial species. nih.govnih.gov Organisms such as Agrobacterium sp. (N.C.I.B. 10413) and Arthrobacter sp. IN13 initiate the degradation of 4-hydroxypyridine by hydroxylating it to form this compound. capes.gov.brnih.gov This initial transformation is a critical step that prepares the stable aromatic ring for subsequent cleavage. nih.gov The formation of pyridinediols from hydroxypyridines is a common strategy employed by microbes to catabolize these heterocyclic compounds. nih.govnih.govportlandpress.comscispace.com For example, Agrobacterium sp. specifically produces this compound from 4-hydroxypyridine, whereas other bacteria might produce different diols from other hydroxypyridine isomers. nih.govnih.gov
Ring Cleavage Mechanisms by Bacterial Enzymes (e.g., this compound Dioxygenase)
Once formed, the this compound ring is cleaved by a specific enzyme. In Agrobacterium sp., this step is mediated by a labile dioxygenase that attacks the ring. nih.govportlandpress.com This enzyme, a type of extradiol dioxygenase, cleaves the C-C bond between the C-2 and C-3 positions of the pyridine ring. nih.govportlandpress.comias.ac.in This "meta-cleavage" is a common mechanism in the bacterial degradation of aromatic compounds. nih.gov The oxidation of this compound requires one mole of molecular oxygen per mole of substrate. nih.govportlandpress.com The ring cleavage results in the formation of an unstable intermediate, identified as 3-formiminopyruvate, which is subsequently converted to 3-formylpyruvate. nih.govportlandpress.comias.ac.in Ultimately, these products are further metabolized to yield pyruvate, formate (B1220265), and ammonia (B1221849), which can be assimilated into central metabolic pathways. nih.govportlandpress.comnih.gov
| Initial Reactant | Key Enzyme | Initial Ring-Cleavage Product | Subsequent Products | Final Products |
|---|---|---|---|---|
| This compound | This compound Dioxygenase | 3-Formiminopyruvate | 3-Formylpyruvate | Pyruvate, Formate, Ammonia |
Enzymes Involved in this compound Metabolism (e.g., 4-Hydroxypyridine-3-hydroxylase)
The microbial metabolism of 4-hydroxypyridine via this compound involves a sequence of specific enzymes.
4-Hydroxypyridine-3-hydroxylase : This is the initial enzyme in the pathway in organisms like Agrobacterium sp. nih.govportlandpress.com It catalyzes the hydroxylation of 4-hydroxypyridine to produce this compound. nih.gov This enzyme is a mixed-function mono-oxygenase, requiring molecular oxygen and a reducing agent like NADH or NADPH to function. nih.gov Its activity is dependent on the cofactor FAD (flavin adenine (B156593) dinucleotide). nih.gov
This compound Dioxygenase : This enzyme is responsible for the subsequent and critical step of cleaving the aromatic ring of this compound. nih.govportlandpress.com It is an extradiol dioxygenase that incorporates both atoms of molecular oxygen into the substrate, leading to ring fission. nih.govportlandpress.com This enzyme has proven to be highly labile, which has posed challenges for its extensive purification and characterization. nih.govportlandpress.com
Acylpyruvate Hydrolase : Following ring cleavage, this enzyme acts on the product 3-formylpyruvate. It catalyzes the hydrolysis of 3-formylpyruvate into formate and pyruvate. nih.govportlandpress.com
| Enzyme Name | Function | Substrate | Product | Organism/System | Cofactor(s) |
|---|---|---|---|---|---|
| 4-Hydroxypyridine-3-hydroxylase | Hydroxylation | 4-Hydroxypyridine | This compound | Agrobacterium sp. | O₂, NAD(P)H, FAD |
| This compound Dioxygenase | Ring Cleavage (Extradiol) | This compound | 3-Formiminopyruvate | Agrobacterium sp. | O₂ |
| Acylpyruvate Hydrolase | Hydrolysis | 3-Formylpyruvate | Formate + Pyruvate | Agrobacterium sp. | - |
Applications in Drug Discovery and Development
The this compound scaffold, also known as 3,4-dihydroxypyridine, and its derivatives are of significant interest in medicinal chemistry due to their versatile biological activities. These compounds serve as crucial building blocks and pharmacophores in the development of new therapeutic agents targeting a wide range of diseases.
The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) structure, a derivative of this compound, is a privileged scaffold in drug discovery. It is extensively used as a precursor for synthesizing a variety of bioactive molecules. nih.govresearchgate.net For instance, 3,4-DHPo derivatives are foundational in the creation of Rho-kinase inhibitors and P2X7 receptor antagonists. nih.gov The structural versatility and synthetic accessibility of these pyridone-based compounds have established them as important intermediates in the synthesis of more complex molecules with significant therapeutic potential. nih.govresearchgate.net
Derivatives of pyridine have been investigated for their potential to interact with DNA, a key target for many anticancer drugs. researchgate.netnih.govnih.gov The mechanism of action for some pyridine-metal complexes includes DNA intercalation, leading to cytotoxic effects. nih.gov The ability of small molecules to bind to DNA is a common mechanism for antitumor effects, and spectral analysis is a primary method for studying these interactions. nih.gov Although direct studies on this compound are limited, the broader class of pyridine derivatives, including pyrazolo[3,4-b]pyridines, has shown DNA-binding affinity, suggesting a potential avenue for developing novel DNA-targeting therapies. researchgate.net
This compound is a product of the microbial metabolism of 4-hydroxypyridine, a process catalyzed by the enzyme 4-hydroxypyridine-3-hydroxylase, which is a mixed-function mono-oxygenase. nih.gov This metabolic conversion highlights the interaction of this class of compounds with biological enzyme systems. Research into flavonoid aglycones has demonstrated their ability to inhibit the metabolic activity of the crucial human enzyme CYP3A4, indicating the potential for small molecules to modulate key metabolic pathways. mdpi.com While specific research on this compound as a direct candidate for targeting metabolic pathways is still emerging, its role in microbial metabolism and the known activity of similar heterocyclic structures suggest it is a viable area for future drug development. nih.gov
Derivatives of pyridine are a cornerstone in the development of new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. frontiersin.orgdovepress.com The rising prevalence of multi-drug resistant (MDR) and extremely-drug resistant (XDR) TB strains necessitates the discovery of novel therapeutic agents. mdpi.com
Several classes of pyridine derivatives have demonstrated significant promise:
1,4-Dihydropyridines : Novel 1,4-dihydropyridine derivatives have been synthesized and shown to be more potent than the first-line drug isoniazid (B1672263) against M. tuberculosis, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 0.02 μg/mL. nih.gov
Indole-Pyridine Hybrids : Hybrid molecules combining indole (B1671886) and pyridine nuclei have shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, with MICs as low as 2-5 μg/mL against resistant isolates. nih.gov
Pyridine-Triazole Conjugates : A series of 1,4-dihydropyridine–1,2,3-triazole conjugates displayed significant antimycobacterial activity, with MIC values ranging from 6.24 to 6.64 μg mL−1. nih.gov
Imidazo[4,5-c]pyridines : Certain derivatives from this class were found to be highly active against M. tuberculosis and also showed efficacy in animal models by reducing the bacterial load in lung and spleen tissues. rsc.org
Coumarin-Pyridine Hybrids : Hybridization of coumarin (B35378) with pyridine moieties has yielded compounds with promising antitubercular activity against the H37Rv strain. researchgate.net
Research has also identified that 2,4-disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org The mechanism of resistance to some of these compounds has been linked to the upregulation of the MmpS5-MmpL5 efflux pump. frontiersin.org
Table 1: Antitubercular Activity of Select Pyridine Derivatives
| Compound Class | Target Organism | Key Findings | Reference(s) |
| 1,4-Dihydropyridine derivatives | Mycobacterium tuberculosis | MIC of 0.02 μg/mL, more potent than isoniazid. | nih.gov |
| Indole-Pyridine Hydrazones | INH-resistant M. tuberculosis CN-40 | MICs of 2-5 μg/mL against resistant strain. | nih.gov |
| Dihydropyridine (B1217469)–Triazole Conjugates | Mycobacterium tuberculosis H37Ra | MIC values ranging from 6.24 to 6.64 μg mL−1. | nih.gov |
| 2,4-Disubstituted Pyridines | Intracellular M. tuberculosis | Significant bactericidal activity against intracellular and biofilm-forming bacilli. | frontiersin.org |
Pyridine and its derivatives are a significant class of compounds in anticancer drug development due to their ability to target critical molecular pathways involved in cancer progression. ijsat.orgnih.govnih.gov Fused heterocyclic systems containing the pyridine ring, such as pyrazolopyridines and thienopyridines, have shown notable cytotoxicity against a variety of cancer cell lines. ijsat.orgnih.gov
Derivatives based on the pyridine scaffold have been shown to inhibit cancer cell growth through various mechanisms.
Tubulin Polymerization Inhibition : Certain 3,4-dihydropyridine-2(1H)-thione derivatives act as mitotic-specific inhibitors. mdpi.comnih.gov They inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site, which leads to the formation of aberrant mitotic spindles, cell cycle arrest, and ultimately, apoptosis. mdpi.comnih.gov One such derivative with a thiophene (B33073) ring (S22) showed high antiproliferative activity against melanoma A375 cells with an IC50 value of 1.71 ± 0.58 µM. mdpi.comnih.gov
CDK Inhibition : Pyrazolo[3,4-b]pyridine derivatives have been synthesized that exhibit potent anticancer activity by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. nih.gov Compound 9a from one study showed an IC50 of 2.59 µM against HeLa cells, while compound 14g had an IC50 of 1.98 µM against HCT-116 cells. nih.gov
ROS Generation : Novel pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cancer cell proliferation by generating reactive oxygen species (ROS), which induces cellular apoptosis. nih.gov A lead compound from this class, PP-31d, inhibited the growth of NCI-H460 non-small-cell lung cancer cells with an IC50 of 2 µM. nih.gov
Targeting Various Cancer Cell Lines : Studies on 4-aryl-1,4-dihydropyridines have demonstrated their cytotoxicity against human cervical adenocarcinoma (HeLa) and breast carcinoma (MCF-7) cell lines, with some compounds showing IC50 values as low as 2.3 µM and 5.2 µM, respectively. mdpi.com Similarly, pyrrolo[3,4-c]pyridine derivatives have displayed selective cytotoxicity against ovarian and breast cancer cells. ijsat.org
Table 2: Anticancer Activity of Select Pyridine Derivatives
| Derivative Class | Cancer Cell Line | Mechanism of Action | IC50 Value | Reference(s) |
| 3,4-Dihydropyridine-2(1H)-thione (S22) | Melanoma (A375) | Tubulin polymerization inhibition | 1.71 ± 0.58 µM | mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridine (9a) | Cervical Cancer (HeLa) | CDK2/CDK9 inhibition | 2.59 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine (14g) | Colon Cancer (HCT-116) | CDK2/CDK9 inhibition | 1.98 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (PP-31d) | Non-small-cell lung cancer (NCI-H460) | ROS generation, Apoptosis induction | 2 µM | nih.gov |
| 4-(4-bromophenyl)-1,4-dihydropyridine (19) | Cervical Cancer (HeLa) | Not specified | 2.3 µM | mdpi.com |
| 4-(4-benzyloxyphenyl)-1,4-dihydropyridine (18) | Breast Cancer (MCF-7) | Not specified | 5.2 µM | mdpi.com |
Anticancer Activity Studies (Derivatives)
Apoptosis Induction
Currently, there is a lack of specific research dedicated to the apoptosis-inducing properties of this compound. Scientific investigations have not yet detailed its direct effects on the molecular pathways of programmed cell death.
Cyclin-Dependent Kinase (CDK) Inhibition
The role of this compound as a direct inhibitor of cyclin-dependent kinases has not been established in the scientific literature. Research on CDK inhibitors has primarily focused on more complex pyridine-containing synthetic molecules, and data on the specific inhibitory activity of this compound against various CDKs are not available.
Vii. Environmental Research and Bioremediation
Occurrence and Fate in the Environment
Pyridine (B92270) and its derivatives are heterocyclic aromatic compounds that are not abundant in nature but are introduced into the environment primarily through human activities. tandfonline.comresearchgate.netwikipedia.org Their environmental fate is governed by a combination of abiotic processes, such as photochemical transformations, and biotic degradation. tandfonline.comresearchgate.net
The primary sources of pyridine compounds in the environment are industrial and agricultural operations. tandfonline.comresearchgate.net Industrially, pyridine has been produced commercially from coal tar since the 1920s and is also created through various synthetic processes. nih.gov It is widely used as a solvent and as an intermediate in the manufacturing of a diverse range of products, including pharmaceuticals, dyestuffs, paints, rubber products, and textile water-repellents. nih.govfortunebusinessinsights.com Significant environmental releases can occur from these manufacturing and usage facilities. who.int Furthermore, pyridine is a known byproduct of processes like coal gasification and oil-shale processing, leading to its presence in associated wastewater and atmospheric emissions. who.intcdc.gov
In the agricultural sector, pyridine derivatives are crucial components of many agrochemicals. fortunebusinessinsights.com They form the chemical basis for numerous herbicides, insecticides, and fungicides. fortunebusinessinsights.comresearchgate.net The application of these pesticides is a major pathway for the introduction of pyridine-based compounds into soil and water systems. tandfonline.comresearchgate.net
Once released into the environment, pyridine compounds are subject to various transformation processes. Pyridine is generally considered to be readily degradable in soil and water environments. tandfonline.comcdc.gov Bioremediation is considered a feasible method for cleaning up environments contaminated with these chemicals. tandfonline.com
Biotic degradation is a primary mechanism for the removal of pyridine from the environment. Numerous bacterial species isolated from soil and sewage sludge have demonstrated the ability to utilize pyridine and its derivatives as their sole source of carbon and nitrogen. tandfonline.comresearchgate.net This biodegradation can occur under both aerobic and anaerobic conditions. tandfonline.com The transformation of these compounds by microorganisms often begins with hydroxylation, where a hydroxyl group is added to the pyridine ring. tandfonline.com For instance, an uncommon strain of Agrobacterium sp. (N.C.I.B. 10413) has been shown to produce pyridine-3,4-diol (B75182) from the transformation of 4-hydroxypyridine (B47283). nih.govscispace.com Some degradation pathways, however, may involve initial reductive steps rather than hydroxylation. tandfonline.com
Microbial Degradation of Pyridine and its Derivatives
The microbial breakdown of pyridine and its derivatives is a key area of environmental research, focusing on isolating effective bacterial strains and elucidating the complex biochemical pathways involved.
Researchers have successfully isolated a variety of bacteria capable of degrading pyridine compounds. A notable example is a specific strain of Agrobacterium sp. (N.C.I.B. 10413), which metabolizes 4-hydroxypyridine through the intermediate this compound. scispace.comnih.govportlandpress.com This strain has been central to understanding the breakdown of dihydroxypyridines. Other bacterial genera have also been identified with the ability to degrade pyridine and its derivatives, highlighting the diversity of microbial catabolic capabilities.
| Bacterial Strain | Degraded Compound(s) | Key Intermediate(s) | Reference(s) |
| Agrobacterium sp. (N.C.I.B. 10413) | 4-hydroxypyridine | This compound | nih.govscispace.comnih.gov |
| Agrobacterium sp. strain DW-1 | 3-hydroxypyridine | 2,5-dihydroxypyridine | nih.gov |
| Agrobacterium sp. strain YJ-5 | 2,5-pyridinedicarboxylic acid | 6-hydroxy-2,5-pyridinedicarboxylic acid | oup.comoup.com |
| Arthrobacter sp. strain 68b | Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid | asm.orgnih.gov |
| Alcaligenes faecalis JQ135 | 5-hydroxypicolinic acid | 2,5-dihydroxypyridine | nih.gov |
| Streptomyces sp. HJ02 | Pyridine | Succinate semialdehyde, Formamide | nih.gov |
The metabolic pathway for this compound has been extensively studied in Agrobacterium sp. (N.C.I.B. 10413). nih.govportlandpress.com In this pathway, cell extracts convert this compound into pyruvate, formate (B1220265), and ammonia (B1221849). nih.govportlandpress.comnih.gov The critical step is the cleavage of the pyridine ring between the C-2 and C-3 positions. nih.govportlandpress.com This reaction is catalyzed by a highly unstable dioxygenase enzyme. nih.govportlandpress.comnih.gov
The enzymatic cleavage of this compound initially yields a compound identified as 3-formiminopyruvate. nih.govnih.gov This intermediate is then converted to 3-formylpyruvate upon acidification. nih.govportlandpress.comnih.gov Subsequently, an acylpyruvate hydrolase acts on 3-formylpyruvate, hydrolyzing it to formate and pyruvate. nih.govportlandpress.comnih.gov This detailed pathway illustrates a specific mechanism for the complete mineralization of the pyridine ring.
Proposed Degradation Pathway of this compound in Agrobacterium sp.
| Step | Substrate | Enzyme | Product(s) | Reference(s) |
|---|---|---|---|---|
| 1 | This compound | This compound dioxygenase | 3-Formiminopyruvate, Formate | nih.govportlandpress.comnih.gov |
| 2 | 3-Formiminopyruvate | (Spontaneous/Enzymatic) | 3-Formylpyruvate, Ammonia | nih.govportlandpress.comnih.gov |
Research has uncovered several novel mechanisms for the microbial degradation of the pyridine ring, deviating from previously established pathways.
One such novel mechanism, discovered in Arthrobacter sp. strain 68b, involves the direct oxidative cleavage of the pyridine ring without any initial reduction or hydroxylation steps. asm.orgnih.gov This initial attack is performed by a key enzyme, a two-component flavin-dependent monooxygenase, which opens the ring to begin the degradation cascade. asm.orgnih.gov
Another unique mechanism was identified in Alcaligenes faecalis JQ135 for the degradation of 5-hydroxypicolinic acid. nih.gov This pathway is initiated by a monocomponent FAD-dependent monooxygenase that catalyzes an ortho decarboxylative hydroxylation, converting the substrate to 2,5-dihydroxypyridine. nih.gov
The degradation of this compound itself by Agrobacterium sp. represents a specific and well-characterized mechanism. nih.gov The dioxygenase responsible for the ring cleavage exhibits properties similar to extradiol ('meta') cleavage oxygenases found in the degradation of other aromatic compounds, highlighting a distinct strategy for the breakdown of dihydroxylated pyridine derivatives. nih.govportlandpress.comnih.gov Some data also suggest that certain pyridine compounds may be degraded through initial reductive steps, which is different from the more commonly observed hydroxylation-initiated pathways. tandfonline.com
Viii. Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research directions for pyridine-3,4-diol (B75182) include the development of novel synthetic routes that prioritize enhanced sustainability. Current methods for synthesizing this compound derivatives often involve the deprotection of 3-alkoxypyridine precursors using methods such as hydrogenolysis, Lewis acid-mediated cleavage, or Brønsted acid deprotection . For instance, benzyl-protected precursors can be cleaved using Pd/C under hydrogen atmosphere in methanol (B129727), while methyl ethers may require Lewis acids like BBr₃ in CH₂Cl₂, and (2-trimethylsilyl)ethyl-protected derivatives can be deprotected with trifluoroacetic acid (TFA) in CH₂Cl₂ . Key factors influencing these reactions include solvent polarity, catalyst loading, and reaction time . Exploring more environmentally friendly solvents, catalysts, and reaction conditions, such as those used in green chemistry approaches, could lead to more sustainable synthesis of this compound and its derivatives scirp.orgmdpi.com. The use of ionic liquids and ultrasound irradiation has been explored in the synthesis of other pyridine (B92270) derivatives, suggesting potential avenues for greener synthesis of this compound scirp.orgmdpi.com.
Comprehensive Mechanistic Understanding of Biological Interactions
A comprehensive mechanistic understanding of the biological interactions of this compound is another crucial area for future research. Studies have indicated that this compound can act as an intermediate metabolite in microbial degradation pathways and interact with enzymes such as monooxygenases and dioxygenases . Its functional groups, particularly the hydroxyl groups, enable it to form hydrogen bonds and interact with biological targets . Research suggests it may inhibit certain hydrolases involved in lipid metabolism . Further studies are needed to fully elucidate the specific molecular targets and pathways influenced by this compound and its derivatives. Understanding the structure-activity relationships (SAR) is essential for optimizing its biological activity, as variations in hydroxyl group positioning can significantly alter properties . Comparative studies with other dihydroxypyridines, such as pyridine-2,3-diol, which is known for anti-inflammatory properties, can provide insights into how structural differences impact biological effects . Research into the interaction with specific enzymes and receptors through techniques like enzyme kinetics and binding assays would contribute to this understanding .
Rational Design of this compound Derivatives for Targeted Therapies
The rational design of this compound derivatives for targeted therapies presents a significant research opportunity. Pyridine scaffolds are prevalent in numerous pharmaceuticals and have been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties ontosight.aiijpsonline.comresearchgate.netijpsonline.comijpsonline.com. N-protected pyridine-3,4-diols, for example, have shown potential as chelating agents in medicinal chemistry nih.govbeilstein-journals.orgbeilstein-journals.orga2bchem.com. This compound itself has been studied for potential antibacterial and anti-inflammatory activities and as a precursor for drug development . Its ability to modulate enzyme activity positions it as a candidate for drugs targeting specific metabolic pathways . Future research can focus on designing derivatives with enhanced potency, selectivity, and desired pharmacokinetic properties for specific diseases. This involves understanding how structural modifications influence biological activity and interaction with targets ontosight.aiijpsonline.com. Computational methods, such as molecular docking and QSAR, can aid in the design process by predicting interactions and properties before synthesis and testing auctoresonline.orgnih.govtandfonline.com.
Advanced Computational Modeling for Property Prediction and Drug Design
Advanced computational modeling techniques are poised to play a vital role in predicting the properties of this compound and its derivatives and in facilitating drug design. Computational approaches, including quantitative structure-activity/property relationships (QSAR/QSPR), molecular docking, molecular dynamics simulations, and machine learning models, are widely used in drug discovery to predict physicochemical properties, biological activities, and pharmacokinetic characteristics auctoresonline.orgnih.govtandfonline.commdpi.com. These methods can help filter large chemical libraries, guide lead compound optimization, and design novel compounds auctoresonline.orgnih.gov. For this compound, computational modeling can be used to predict its tautomeric behavior in different environments, its interaction with various biological targets, and its ADME (absorption, distribution, metabolism, and excretion) properties auctoresonline.orgmdpi.com. This can significantly reduce the time and resources required for experimental synthesis and testing auctoresonline.org. For example, computational analysis has been used to evaluate pyridine variants for properties like cardiotoxicity, brain penetration, and water solubility nih.gov.
Q & A
Q. What are the common synthetic routes for pyridine-3,4-diol derivatives, and how do reaction conditions influence yield?
Pyridine-3,4-diols are synthesized via deprotection of 3-alkoxypyridine precursors using three primary methods:
- Hydrogenolysis (Pd/C, H₂, methanol) for benzyl ether cleavage (e.g., 74% yield for 2a ) .
- Lewis acid-mediated cleavage (BBr₃ in CH₂Cl₂) for methyl ethers (63% yield for 2b ) .
- Brønsted acid deprotection (TFA) for (2-trimethylsilyl)ethyl-protected derivatives . Key factors include solvent polarity (e.g., methanol shifts tautomer equilibrium toward diol) and substituent steric/electronic effects. NMR and X-ray crystallography are critical for verifying product purity and tautomeric states .
Q. How does tautomerism between this compound and pyridin-4-one forms affect experimental outcomes?
In solution (CDCl₃), equilibrium favors pyridin-4-one (e.g., 70:30 ratio for 2c ), while polar protic solvents (methanol) stabilize the diol form. Solid-state X-ray analysis reveals a 1:1 co-crystallization of both tautomers, linked via hydrogen bonds . Researchers must account for this equilibrium in reactivity studies (e.g., sulfonation for cross-coupling) by selecting solvents that stabilize the desired tautomer .
Advanced Research Questions
Q. What methodological approaches are used to analyze photophysical properties of this compound derivatives?
Fluorescence spectroscopy reveals emission maxima in the violet region (e.g., 4b–c ) with bathochromic shifts (~10 nm) induced by extended π-systems (e.g., phenyl substituents at C-2). Stokes shifts indicate energy dissipation pathways, while substituent electronic effects (e.g., CF₃ groups) modulate absorption/emission profiles . For reproducibility, control solvent polarity and measure tautomeric ratios via NMR pre-analysis .
Q. How can pyridine-3,4-diols be leveraged in palladium-catalyzed cross-coupling reactions?
Conversion to bis(perfluoroalkanesulfonate) derivatives (e.g., nonaflates) enables Suzuki-Miyaura couplings for π-extended systems. Optimize sulfonation conditions (e.g., triflic anhydride) to preserve diol integrity. Post-coupling, characterize products via HRMS and UV-vis to assess electronic conjugation .
Q. What enzymatic pathways degrade this compound, and how can they inform bioremediation strategies?
Agrobacterium sp. metabolizes this compound via 4-hydroxypyridine-3-hydroxylase , hydroxylating it to 3,4-dihydroxypyridine, followed by dioxygenase cleavage to formate and pyruvate . To study degradation kinetics:
Q. How should researchers resolve contradictions in tautomer ratios between solution and solid-state data?
Discrepancies arise from solvent polarity (solution) vs. crystal packing (solid state). Mitigation strategies:
Q. What are the challenges in synthesizing 6-(hydroxymethyl)this compound, and how are they addressed?
Steric hindrance at C-6 complicates functionalization. Solutions include:
- Protecting group strategies (e.g., TMS-ethyl) for selective deprotection .
- Validate purity via HRMS and ¹H/¹³C NMR, noting undetectable OH signals in CD₃OD .
Methodological Best Practices
- Synthesis : Prioritize hydrogenolysis for benzyl ethers to avoid Lewis acid side reactions .
- Characterization : Use IR (1650–1550 cm⁻¹) to confirm carbonyl tautomers and X-ray for solid-state analysis .
- Data Interpretation : Correlate photophysical data with substituent electronic profiles (e.g., Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
